molecular formula C8H11NO B1218406 Dehydrosupinidine CAS No. 27628-47-3

Dehydrosupinidine

Cat. No.: B1218406
CAS No.: 27628-47-3
M. Wt: 137.18 g/mol
InChI Key: DPOGOYOVPDMVBA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Dehydrosupinidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .

Scientific Research Applications

Dehydrosupinidine has several scientific research applications, including:

Mechanism of Action

Dehydrosupinidine exerts its effects through the formation of DNA adducts. These adducts are formed when the reactive pyrrolic metabolites of this compound alkylate the exocyclic amino groups of DNA purines. This process can lead to mutations and tumor formation. The primary molecular targets are the DNA bases, and the pathways involved include the metabolic activation by cytochrome P450 enzymes and subsequent DNA alkylation .

Comparison with Similar Compounds

Uniqueness of Dehydrosupinidine: this compound is unique due to its specific formation of DNA adducts that have been flagged as potential biomarkers for tumor formation. Its distinct chemical structure and the specific adducts it forms differentiate it from other pyrrolizidine alkaloids .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolizin-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-6-7-3-5-9-4-1-2-8(7)9/h3,5,10H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOGOYOVPDMVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182010
Record name Dehydrosupinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27628-47-3
Record name 2,3-Dihydro-1H-pyrrolizine-7-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27628-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydrosupinidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027628473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC243041
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dehydrosupinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDROSUPINIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8XUX3V74T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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